REACTION_CXSMILES
|
[C:1](=O)([O:4][C:5]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[C:7]([Cl:13])[N:6]=1)OC.ClC[C:17]([O:19][CH3:20])=[O:18]>>[Cl:11][C:10]1[C:5]([O:4][CH2:1][C:17]([O:19][CH3:20])=[O:18])=[N:6][C:7]([Cl:13])=[C:8]([Cl:12])[CH:9]=1
|
Name
|
methyl 3,5,6-trichloro-2-pyridyl carbonate
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC1=NC(=C(C=C1Cl)Cl)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Unreacted methyl chloroacetate was then removed from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)Cl)OCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |